REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=1)[S:8][CH2:7][CH2:6][C:5]2([CH3:14])[CH3:13].[Li]CCCC.CN([CH:23]=[O:24])C>>[Cl:12][C:10]1[CH:11]=[C:2]([CH:23]=[O:24])[CH:3]=[C:4]2[C:9]=1[S:8][CH2:7][CH2:6][C:5]2([CH3:14])[CH3:13]
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Name
|
|
Quantity
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954 mg
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C(CCSC2=C(C1)Cl)(C)C
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Name
|
|
Quantity
|
1.57 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.01 mL
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Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C2C(CCSC12)(C)C)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |